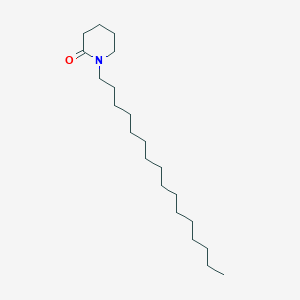
Acetic acid;3,3-diethoxypropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;3,3-diethoxypropan-1-ol: is an organic compound with the molecular formula C7H16O3. It is also known by other names such as 3,3-Diethoxy-1-propanol and 3-Hydroxypropionaldehyde diethyl acetal . This compound is a clear liquid with a mild odor and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One of the common methods to synthesize 3,3-diethoxy-1-propanol is through the Grignard reaction.
Acetal Formation: Another method involves the formation of an acetal from 3-hydroxypropanal and ethanol under acidic conditions.
Industrial Production Methods: The industrial production of 3,3-diethoxy-1-propanol typically involves the reaction of 3-hydroxypropanal with ethanol in the presence of an acid catalyst. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3,3-Diethoxy-1-propanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form primary alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary alcohols.
Substitution: Brominated derivatives.
Applications De Recherche Scientifique
Chemistry: 3,3-Diethoxy-1-propanol is used as a building block in organic synthesis. It is involved in the synthesis of various acetal-protected compounds .
Biology and Medicine: This compound is used in the synthesis of biologically active molecules and pharmaceuticals. It serves as a precursor for the synthesis of various drugs and therapeutic agents .
Industry: In the industrial sector, 3,3-diethoxy-1-propanol is used in the production of polymers, resins, and other chemical intermediates. It is also used in the formulation of coatings and adhesives .
Mécanisme D'action
The mechanism of action of 3,3-diethoxy-1-propanol involves its conversion to reactive intermediates through various chemical reactions. These intermediates can interact with molecular targets such as enzymes and receptors, leading to the desired biological or chemical effects . The pathways involved include nucleophilic acyl substitution and oxidation-reduction reactions .
Comparaison Avec Des Composés Similaires
3,3-Diethoxypropan-1-ol: Similar in structure and properties.
3-Hydroxypropionaldehyde diethyl acetal: Another name for the same compound.
Uniqueness: 3,3-Diethoxy-1-propanol is unique due to its dual functionality as both an alcohol and an acetal. This allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis .
Propriétés
Numéro CAS |
113369-51-0 |
|---|---|
Formule moléculaire |
C9H20O5 |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
acetic acid;3,3-diethoxypropan-1-ol |
InChI |
InChI=1S/C7H16O3.C2H4O2/c1-3-9-7(5-6-8)10-4-2;1-2(3)4/h7-8H,3-6H2,1-2H3;1H3,(H,3,4) |
Clé InChI |
KXGUWDBXXWAIKR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CCO)OCC.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


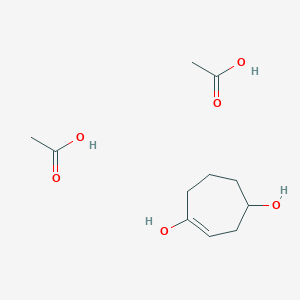
![3-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]oxane](/img/structure/B14297010.png)
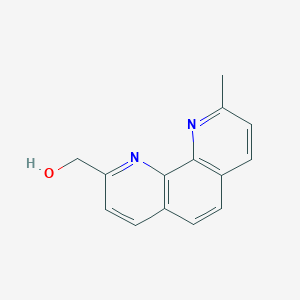

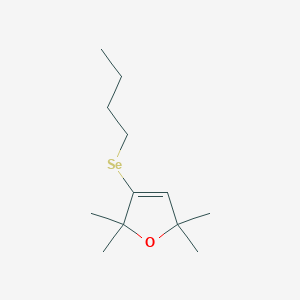
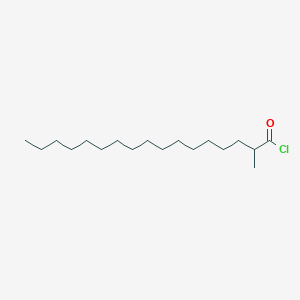
![9-[3-(3,4-Dimethoxyphenyl)propyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14297038.png)
![4-[Benzyl(phenyl)amino]-3-diazonio-4-oxobut-2-en-2-olate](/img/structure/B14297040.png)
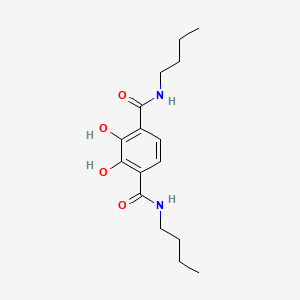
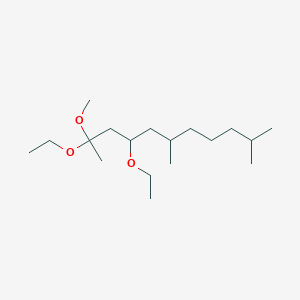
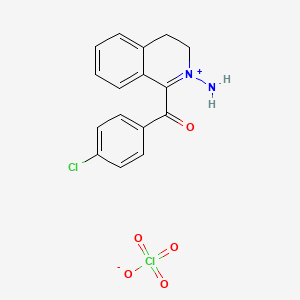
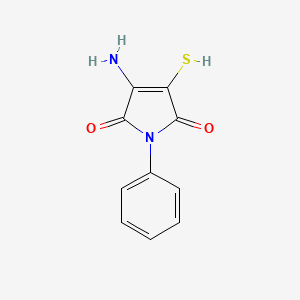
![4-[(E)-({4-[(Oxiran-2-yl)methoxy]phenyl}methylidene)amino]benzoic acid](/img/structure/B14297077.png)
